3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile is a complex organic compound that features a tetrahydroisoquinoline moiety linked to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile typically involves multiple steps. One common approach is to start with the synthesis of the tetrahydroisoquinoline core, which can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization . This method involves the cyclization of a phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
The pyrazine ring can be introduced through a subsequent reaction involving a suitable pyrazine derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The pyrazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the pyrazine and carbonitrile groups.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy and pyrazine groups.
Pyrazine-2-carbonitrile: Contains the pyrazine and carbonitrile groups but lacks the tetrahydroisoquinoline moiety.
Uniqueness
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile is unique due to its combination of the tetrahydroisoquinoline and pyrazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H16N4O2/c1-21-14-7-11-3-6-20(10-12(11)8-15(14)22-2)16-13(9-17)18-4-5-19-16/h4-5,7-8H,3,6,10H2,1-2H3 |
InChI Key |
DMXBQBFZALGLSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=CN=C3C#N)OC |
Origin of Product |
United States |
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